
4-Methylpiperidine
Overview
Description
4-Methylpiperidine is an organic compound with the molecular formula C₆H₁₃N. It is a derivative of piperidine, characterized by the presence of a methyl group attached to the fourth carbon atom in the piperidine ring. This compound is a colorless liquid with a pungent odor and is commonly used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpiperidine can be synthesized through several methods. One common synthetic route involves the hydrogenation of 4-methylpyridine. This reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic hydrogenation of 4-methylpyridine. The process involves the use of a hydrogenation reactor where 4-methylpyridine is exposed to hydrogen gas in the presence of a suitable catalyst, such as palladium or nickel, at high temperatures and pressures. The resulting product is then purified through distillation to obtain pure this compound .
Chemical Reactions Analysis
Catalytic Dehydrogenation to 4-Methylpyridine
Under continuous flow conditions with pincer-ligated iridium catalysts , 4-methylpiperidine undergoes acceptorless dehydrogenation to 4-methylpyridine. The reaction proceeds via three steps:
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First dehydrogenation : N–C bond cleavage → trans-4-methyl-1,2,3,6-tetrahydropyridine (P1)
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Second dehydrogenation : Formation of 4-methyl-1,2-dihydropyridine (P2)
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Final aromatization : 4-methylpyridine (P3)
Temperature-dependent selectivity (350°C, 1 bar H₂):
Product | Selectivity (%) |
---|---|
P1 | 68 |
P2 | <1 |
P3 | 31 |
Higher temperatures favor P1 and P3, while P2 remains a minor intermediate .
Hydrogenation from 4-Methylpyridine
This compound is synthesized via hydrogenation of 4-methylpyridine using aqueous-phase catalysis:
Condition | Value |
---|---|
Catalyst | Ru/AC (Activated Carbon) |
Temperature | 100°C |
H₂ Pressure | 1500 psi |
Reaction Time | 7.5 h |
Yield | 99% |
This method achieves near-quantitative conversion with minimal byproducts .
Hydrolysis and Esterification in Synthetic Pathways
A patented route to (2R,4R)-4-methylpiperidine-2-ethyl formate involves:
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Hydrolysis : 4-Methyl-2-cyanopiperidine + 6N HCl → 4-methyl-2-piperidinecarboxylic acid hydrochloride (90% yield) .
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Esterification : Reaction with ethanol and SOCl₂ → ethyl ester hydrochloride (44% yield after isomer separation) .
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Resolution : L-tartaric acid resolves enantiomers to >98% ee .
Key advantages include cost-effective solvents (ethanol, dichloromethane) and scalable isomer separation via crystallization .
Comparative Reaction Kinetics
This compound exhibits faster Fmoc deprotection kinetics than derivatives:
Base | Relative Reaction Rate |
---|---|
This compound | 1.00 (reference) |
3-Methylpiperidine | 0.75 |
2-Methylpiperidine | 0.60 |
Steric and electronic effects enhance its nucleophilicity, making it preferable for SPPS .
Scientific Research Applications
Fmoc Deprotection in Peptide Synthesis
4-Methylpiperidine is primarily utilized as a reagent for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) groups during solid-phase peptide synthesis (SPPS). Research indicates that this compound can effectively replace traditional piperidine in this context, leading to comparable yields and purities of synthesized peptides. In a study involving the synthesis of 21 peptides, this compound demonstrated its efficiency as a deprotecting agent, thus providing a viable alternative to piperidine, which faces supply challenges due to regulatory issues .
Stilbene Derivatives Preparation
In addition to its role in peptide synthesis, this compound acts as a catalyst in the preparation of stilbene derivatives. This application highlights its utility in organic synthesis beyond peptide chemistry, showcasing its role in facilitating reactions that yield important organic compounds .
Liquid Organic Hydrogen Carriers (LOHC)
This compound has been investigated as a liquid organic hydrogen carrier (LOHC), demonstrating high hydrogen loading capacity (6.1 wt%). Recent studies have focused on its acceptorless dehydrogenation using silica- and alumina-supported catalysts. The results indicated that this process could achieve significant turnover numbers (TON) and turnover frequency (TOF), making it a promising candidate for hydrogen storage solutions .
Dehydrogenation Study Overview
- Catalyst System : Supported POCOP–Ir
- Temperature : 325 °C
- TON Achieved : ~91,000 over 45 hours
- TOF : 1684 h
Lead(II) Complexes
This compound has also been used to synthesize coordination compounds such as bis(this compound-1-carbodithioato)-lead(II). These complexes exhibit interesting solubility properties and structural characteristics, which have been studied using X-ray crystallography and spectroscopic techniques .
Complex Characteristics
- Complex Name : Bis(this compound-1-carbodithioato)-lead(II)
- Yield : 92%
- Solubility : Soluble in chloroform; partially soluble in DMSO.
Potential Therapeutic Uses
Research has indicated that derivatives of this compound may serve as potential therapeutic agents in neuropsychiatric disorders, including Parkinson's disease. Specifically, compounds like this compound-1-carboxamide have been explored for their non-dopaminergic treatment capabilities .
Therapeutic Insights
- Target Condition : Parkinson's Disease
- Compound Studied : this compound-1-carboxamide
- Mechanism : Non-dopaminergic modulation.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine involves its ability to act as a nucleophile in organic reactions. It participates in the formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s reactivity and selectivity make it versatile in constructing molecular scaffolds and modifying functional groups, supporting the exploration of new chemical entities for various applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 4-Methylpiperidine, characterized by the absence of the methyl group on the piperidine ring.
2-Methylpiperidine: A structural isomer with the methyl group attached to the second carbon atom in the piperidine ring.
N-Methylpiperidine: A derivative where the methyl group is attached to the nitrogen atom in the piperidine ring.
Uniqueness of this compound
This compound is unique due to the specific positioning of the methyl group on the fourth carbon atom of the piperidine ring. This structural feature imparts distinct chemical properties and reactivity compared to its isomers and other derivatives. Its ability to act as a nucleophile in various organic reactions and its applications in synthesizing bioactive compounds highlight its significance in scientific research and industrial applications .
Biological Activity
4-Methylpiperidine (4-MP) is a cyclic amine with significant biological and chemical properties. This compound has garnered attention in various fields, including medicinal chemistry, catalysis, and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms. The molecular formula is , and it has a molecular weight of approximately 99.18 g/mol. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Pharmacological Applications
- Toxicological Aspects
- Catalytic Properties
Pharmacological Applications
This compound has been studied for its potential applications in drug development. Notably, it serves as a precursor or component in the synthesis of various pharmaceuticals.
- Cereblon Ligands : It is utilized in the development of functionalized cereblon ligands for PROTAC (Proteolysis Targeting Chimeras) research. These ligands facilitate targeted protein degradation, which is essential in cancer therapy and other diseases .
- Drug Abuse : A derivative of this compound, specifically 1-(1-phenylcyclohexyl)-4-methylpiperidine, has been identified as an abused substance. Studies show that this compound has a lower therapeutic index compared to phencyclidine (PCP), indicating a higher potential for toxicity and abuse .
Toxicological Aspects
Research indicates that this compound can exhibit neurotoxic effects when misused. The LD50 (lethal dose for 50% of the population) for its derivative was found to be approximately 301.1 μmoles/kg in male mice, with an ED50 (effective dose for 50% of the population) of 43.0 μmoles/kg . This data highlights the compound's potential dangers when used outside of controlled environments.
Catalytic Properties
Recent studies have explored the use of this compound as a liquid organic hydrogen carrier (LOHC). In a notable study, it was subjected to acceptorless dehydrogenation using silica- and alumina-supported catalysts. The results indicated that the catalyst exhibited high activity with approximately 91,000 turnovers over 45 hours, demonstrating its efficiency in hydrogen storage applications .
Table: Summary of Catalytic Activity
Catalyst Type | Turnovers | Time (hours) | TOF (h) |
---|---|---|---|
Silica-Supported POCOP–Ir | 91,000 | 45 | 1684 |
Alumina-Supported POCOP–Ir | TBD | TBD | TBD |
Case Studies
- Synthesis of Acetylcholinesterase Inhibitors : A study synthesized analogs of donepezil incorporating this compound to evaluate their efficacy as acetylcholinesterase inhibitors, crucial for treating Alzheimer's disease .
- Hydrogen Storage Research : The acceptorless dehydrogenation study highlighted above demonstrated that this compound could effectively release hydrogen while maintaining stability under operational conditions .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Methylpiperidine relevant to its use in organic synthesis?
- Methodological Answer: this compound (C₆H₁₃N) is a liquid at room temperature (melting point: 4–5°C, boiling point: 123–124°C) with a density of 0.838 g/cm³. It is highly basic (pH ~13 in aqueous solution) and miscible with water and chloroform. Its low boiling point and high volatility (vapor pressure: 16 hPa at 20°C) necessitate careful handling in reactions requiring inert atmospheres. These properties make it suitable for use as a catalyst, base, or Fmoc-removal reagent in peptide synthesis .
Q. How is this compound utilized as a reagent in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: In SPPS, 20% (v/v) this compound in DMF is used for Fmoc deprotection. Compared to piperidine, it shows comparable efficiency: treating resin-bound peptides twice for 10 minutes each achieves >99% deprotection. For example, in synthesizing bovine lactoferricin fragments, yields using this compound (70%) were nearly identical to piperidine (71%). Kinetic studies confirm its linear correlation with dibenzofulvene adduct formation, validated via UV absorbance at 302 nm .
Advanced Research Questions
Q. What factors influence the selectivity of this compound dehydrogenation toward fully aromatized products (e.g., 4-methylpyridine)?
- Methodological Answer: Selectivity for the fully dehydrogenated product (P3) depends on:
- Catalyst type: Iridium-based catalysts (e.g., 3@Al₂O₃-uncal) show higher P3 selectivity at elevated temperatures (350°C) due to reduced iridium leaching (0.10 wt% loss at 350°C vs. 0.23 wt% at 300°C) .
- Flow rate: Lower flow rates (0.02 mL/min) increase contact time with the catalyst, enhancing P3 selectivity (e.g., 75% at 325°C for 3@Al₂O₃-uncal) .
- Temperature: Higher temperatures accelerate dehydrogenation rates but may reduce catalyst stability. At 350°C, P3 dominates (>80%), while intermediates (P1/P2) are minimized (<1%) .
Q. How can computational chemistry aid in understanding the electronic structure of this compound derivatives?
- Methodological Answer: Density functional theory (DFT) calculations analyze coupling constants (e.g., ²JPC) in derivatives like phosphoryl benzamides. For instance, studies on C₆H₅C(O)NHP(O)R₁R₂ (R₁/R₂ = this compound) correlate geometric parameters (bond angles, hybridization) with electronic effects (atomic charges), revealing how steric and electronic factors influence reactivity. These models guide synthetic strategies for functionalized piperidines .
Q. What methodological considerations are crucial when synthesizing antimicrobial agents from this compound derivatives?
- Methodological Answer: Key steps include:
- Synthesis: React this compound with sulfonamide electrophiles (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) in DMF using LiH as a base to form 1,3,4-oxadiazole derivatives.
- Characterization: Validate structures via IR (C–N stretch at 1240 cm⁻¹), ¹H-NMR (piperidine protons at δ 1.4–2.8 ppm), and EI-MS (m/z 324 for C₂₀H₂₄N₂O₂).
- Biological testing: Use agar diffusion assays (e.g., against S. aureus and E. coli) to evaluate minimum inhibitory concentrations (MICs), ensuring derivatives meet potency thresholds .
Q. Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in catalyst stability during this compound dehydrogenation?
- Analysis: reports iridium leaching (0.23–0.10 wt%) inversely correlated with temperature, suggesting instability at lower temperatures. However, activity remains stable due to physisorbed species compensating for leached metal. To resolve contradictions, conduct ICP-MS post-reaction and compare turnover frequencies (TOFs) across multiple cycles. For example, 3@Al₂O₃-uncal retains >90% activity after 8 hours at 325°C despite leaching .
Properties
IUPAC Name |
4-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060820 | |
Record name | Piperidine, 4-methyl- | |
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Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methylpiperidine | |
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CAS No. |
626-58-4 | |
Record name | 4-Methylpiperidine | |
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Record name | 4-Methylpiperidine | |
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Record name | 4-Methylpiperidine | |
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Record name | Piperidine, 4-methyl- | |
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Record name | Piperidine, 4-methyl- | |
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Record name | 4-methylpiperidine | |
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Record name | 4-METHYLPIPERIDINE | |
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